molecular formula C19H29N3O2 B6037027 1-[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone

1-[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone

Cat. No.: B6037027
M. Wt: 331.5 g/mol
InChI Key: UJBWOLAXCYOGIT-UHFFFAOYSA-N
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Description

1-[9-(Cyclopropylmethyl)-2,9-diazaspiro[45]decan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[9-(Cyclopropylmethyl)-2,9-diazaspiro[45]decan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially leading to inhibition or activation of these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride
  • 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one

Uniqueness

1-[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone is unique due to its combination of a spirocyclic core with an oxazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[9-(cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-14-17(15(2)24-20-14)10-18(23)22-9-7-19(13-22)6-3-8-21(12-19)11-16-4-5-16/h16H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBWOLAXCYOGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCC3(C2)CCCN(C3)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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